An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzylamine
An In-depth Technical Guide to 2-Chloro-3,6-difluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-3,6-difluorobenzylamine, a halogenated benzylamine derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its structural characteristics, physicochemical parameters, and safety considerations, offering valuable insights for its application in the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Halogenated Benzylamines
Halogenated benzylamines are a pivotal class of building blocks in modern organic synthesis, particularly within the pharmaceutical industry. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the benzylamine framework profoundly influences a molecule's physicochemical properties. This includes modifications to lipophilicity, metabolic stability, and binding affinity to biological targets, all of which are critical parameters in drug design. The presence of a chlorine atom and two fluorine atoms in 2-Chloro-3,6-difluorobenzylamine offers a unique substitution pattern that can be exploited to fine-tune the properties of lead compounds and drug candidates.
Molecular and Physicochemical Profile
A thorough understanding of the fundamental properties of 2-Chloro-3,6-difluorobenzylamine is essential for its effective utilization in research and development.
Structural and General Information
| Property | Value | Source |
| Chemical Name | (2-Chloro-3,6-difluorophenyl)methanamine | N/A |
| CAS Number | 261762-45-2 | [1] |
| Molecular Formula | C₇H₆ClF₂N | [1] |
| Molecular Weight | 177.58 g/mol | [1] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 210.3 ± 35.0 °C | [1] |
| Density | 1.368 ± 0.06 g/cm³ | [1] |
| Flash Point | 81 °C | [1] |
| Vapor Pressure | 0.194 mmHg at 25°C | [1] |
| Refractive Index | 1.52 | [1] |
| XlogP | 1.6 | [2] |
Synthesis and Reactivity
The synthesis of 2-Chloro-3,6-difluorobenzylamine can be envisioned through multi-step synthetic routes, likely starting from a correspondingly substituted toluene or benzoic acid derivative. A plausible synthetic workflow is outlined below.
Caption: A potential synthetic route to 2-Chloro-3,6-difluorobenzylamine.
The reactivity of 2-Chloro-3,6-difluorobenzylamine is primarily dictated by the nucleophilic character of the primary amine group and the electrophilic nature of the substituted aromatic ring. The amine functionality can readily participate in a variety of chemical transformations, including but not limited to:
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Amide bond formation: Reaction with carboxylic acids, acid chlorides, or anhydrides.
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Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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N-alkylation and N-arylation: Formation of secondary and tertiary amines.
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Formation of sulfonamides: Reaction with sulfonyl chlorides.
The halogen substituents on the aromatic ring also provide handles for further functionalization through cross-coupling reactions, offering a versatile platform for the synthesis of complex molecules.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Chloro-3,6-difluorobenzylamine. While experimental spectra are not widely published, predicted data can aid in preliminary identification.
Mass Spectrometry
Predicted mass-to-charge ratios (m/z) for various adducts of 2-Chloro-3,6-difluorobenzylamine are presented below, which can be valuable for its identification in mass spectrometry analyses.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 178.02297 |
| [M+Na]⁺ | 200.00491 |
| [M-H]⁻ | 176.00841 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the benzylic protons (-CH₂-), likely a singlet or a doublet depending on the solvent and its interaction with the amine protons. The aromatic region will display complex splitting patterns due to the presence of two different fluorine atoms and a chlorine atom, coupled with the aromatic protons.
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¹³C NMR: The carbon NMR spectrum will provide distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
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¹⁹F NMR: The fluorine NMR spectrum will be instrumental in confirming the substitution pattern on the aromatic ring, showing two distinct signals for the two non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-3,6-difluorobenzylamine is expected to exhibit characteristic absorption bands corresponding to:
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N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹).
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C-H stretching vibrations of the aromatic ring and the methylene group.
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C=C stretching vibrations of the aromatic ring.
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C-N stretching vibrations.
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C-F and C-Cl stretching vibrations.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-3,6-difluorobenzylamine.
Hazard Identification
Based on available safety data, this compound is classified as a hazardous substance. It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier before use.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Applications in Drug Discovery
The unique substitution pattern of 2-Chloro-3,6-difluorobenzylamine makes it a valuable building block in the synthesis of a wide range of biologically active molecules. The presence and positioning of the halogen atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorine substitution is known to block metabolic pathways, thereby increasing the in vivo half-life of a compound. The strategic placement of chlorine and fluorine can also modulate the acidity of nearby protons and influence non-covalent interactions with biological targets.
Conclusion
2-Chloro-3,6-difluorobenzylamine is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique halogenation pattern offers a powerful tool for the strategic design and synthesis of novel therapeutic agents with optimized properties. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its successful application in the laboratory.
References
[1] ChemBK. 2-Chloro-3,6-difluorobenzylamine. [Link] [Accessed January 30, 2026]. [2] PubChemLite. 2-chloro-3,6-difluorobenzylamine (C7H6ClF2N). [Link] [Accessed January 30, 2026].
